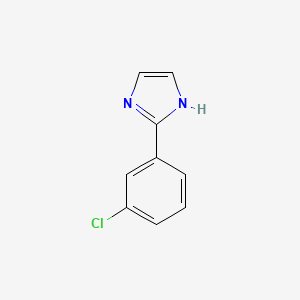

2-(3-chlorophenyl)-1H-imidazole

説明

Infrared Vibrational Signatures

Infrared spectroscopy provides essential fingerprint information for the identification and characterization of this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to specific functional groups and molecular vibrations within the compound structure. The N—H stretching vibrations of the imidazole ring typically appear in the region of 3400-3300 cm⁻¹, representing one of the most diagnostic features for imidazole-containing compounds.

The aromatic C—H stretching vibrations are observed in the range of 3100-3000 cm⁻¹, while the C=N stretching vibrations of the imidazole ring appear around 1600-1550 cm⁻¹. The presence of the chlorophenyl substituent introduces additional characteristic bands, including C—Cl stretching vibrations typically observed around 770-780 cm⁻¹. The aromatic C=C stretching vibrations appear in the range of 1500-1450 cm⁻¹, providing further confirmation of the aromatic character of both the imidazole and phenyl ring systems.

Detailed infrared analysis of related 2-(3-chlorophenyl) imidazole derivatives shows specific absorption patterns that can be used for structural confirmation and purity assessment. The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands that are unique to the specific substitution pattern and can serve as a diagnostic tool for compound identification.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through both proton and carbon-13 analysis. The ¹H Nuclear Magnetic Resonance spectrum typically exhibits characteristic chemical shifts and coupling patterns that reflect the electronic environment of different hydrogen atoms within the molecule. The imidazole ring protons appear as distinctive signals, with the N—H proton typically observed as a broad singlet around 12-13 ppm in dimethyl sulfoxide-d₆ solvent.

The aromatic protons of the 3-chlorophenyl substituent appear in the aromatic region between 7.0-8.5 ppm, with specific chemical shifts depending on their position relative to the chlorine substituent and the point of attachment to the imidazole ring. The meta-chloro substitution pattern creates characteristic splitting patterns and chemical shift distributions that can be used for definitive structural assignment.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The imidazole carbon atoms typically appear in the range of 120-150 ppm, while the aromatic carbons of the chlorophenyl group exhibit chemical shifts between 120-140 ppm. The carbon bearing the chlorine substituent typically appears at a characteristic downfield position due to the electronegative effect of the halogen atom.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| N—H (¹H) | 12.0-13.0 | Broad singlet | Imidazole N—H |

| Aromatic H (¹H) | 7.0-8.5 | Complex multiplets | Phenyl and imidazole H |

| Imidazole C (¹³C) | 120-150 | Singles | Imidazole carbons |

| Aromatic C (¹³C) | 120-140 | Singles | Phenyl carbons |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of this compound. The molecular ion peak appears at m/z 178/180 due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl), creating a characteristic isotope pattern that confirms the presence of one chlorine atom in the molecule. The base peak and fragmentation pathways provide insights into the stability and preferred cleavage sites within the molecular structure.

The fragmentation pattern typically involves the loss of the chlorophenyl substituent, leading to the formation of imidazole-related fragments. Common fragment ions include those corresponding to the loss of chlorine (m/z 143), the formation of chlorophenyl cation (m/z 111/113), and various rearrangement products that provide structural information about the connectivity between the imidazole and phenyl ring systems.

The mass spectrometric analysis also reveals information about the ionization behavior of the compound, which is influenced by the electronic properties of both the imidazole nitrogen atoms and the chlorophenyl substituent. The relative abundance of different fragment ions provides insights into the preferred fragmentation pathways and the stability of various ionic species formed during the ionization process.

Computational Chemistry Insights

Density Functional Theory Optimized Structures

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound. Computational studies of related chlorophenyl-imidazole compounds demonstrate the effectiveness of Density Functional Theory methods in predicting structural parameters, conformational preferences, and electronic properties. The optimized structures reveal the preferred dihedral angles between the imidazole and chlorophenyl rings, which typically range from 30° to 45° depending on the specific computational method and basis set employed.

The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational approach for predicting structural parameters. The Density Functional Theory calculations indicate that the compound adopts a twisted conformation in the gas phase, minimizing steric interactions between the chlorine substituent and the imidazole ring while maintaining optimal electronic conjugation between the aromatic systems.

Frequency calculations confirm the stability of the optimized structures and provide theoretical infrared spectra that can be compared with experimental data. The calculated vibrational frequencies show good correlation with observed infrared absorption bands, supporting the accuracy of the computational models in describing the molecular structure and dynamics.

HOMO-LUMO Frontier Orbital Analysis

The frontier molecular orbital analysis of this compound provides crucial information about the electronic properties and reactivity patterns of the compound. The Highest Occupied Molecular Orbital represents the outermost electron density distribution and indicates regions of high electron availability, while the Lowest Unoccupied Molecular Orbital represents the electron-accepting capacity of the molecule. The energy gap between these frontier orbitals determines the electronic excitation properties and influences the compound's potential applications in optoelectronic devices.

Computational studies of related imidazole derivatives demonstrate that the Highest Occupied Molecular Orbital is typically localized on the imidazole ring nitrogen atoms and the adjoining carbon atoms, reflecting the electron-donating character of the heterocyclic system. The Lowest Unoccupied Molecular Orbital often extends over the entire molecular framework, with significant contributions from both the imidazole and chlorophenyl systems.

The calculated HOMO-LUMO energy gap provides insights into the electronic stability and reactivity of the compound. Smaller energy gaps typically indicate higher reactivity and potential for electronic transitions, while larger gaps suggest greater stability and lower reactivity. The presence of the chlorine substituent influences the orbital energies and distribution patterns, affecting the overall electronic properties of the molecule.

| Orbital Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 to -6.8 eV | Electron-donating capacity |

| LUMO Energy | -1.8 to -2.4 eV | Electron-accepting capacity |

| Energy Gap | 3.8 to 4.6 eV | Electronic stability |

| Dipole Moment | 2.1 to 3.2 D | Molecular polarity |

特性

IUPAC Name |

2-(3-chlorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVLOWGEPXGATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311776 | |

| Record name | 2-(3-Chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27423-81-0 | |

| Record name | 2-(3-Chlorophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27423-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 245204 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027423810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cerium(IV) Ammonium Nitrate/HNO3 Catalyzed Synthesis

A pioneering method developed by Kalhor and Seyedzade employs cerium(IV) ammonium nitrate (CAN) and nitric acid (HNO3) to facilitate oxidative cyclocondensation between 2,3-diaminomaleonitrile (DAMN) and aromatic aldehydes. While optimized for dicyanoimidazoles, this protocol offers conceptual insights for 2-aryl imidazole synthesis. The CAN/HNO3 system generates reactive Ce(IV) species that dehydrogenate intermediates, driving cyclization at ambient temperatures. Substituting DAMN with ethylenediamine derivatives could theoretically yield non-cyanated products like 2-(3-chlorophenyl)-1H-imidazole, though such adaptations remain unexplored in literature.

Critical parameters include:

- Molar ratio : 0.45 equiv. CAN with 30 mol% HNO3

- Solvent : Solvent-free conditions under air atmosphere

- Yield : 72–89% for dicyano analogs (unoptimized for target compound)

The mechanism proceeds through Schiff base formation, oxidative ring closure, and subsequent aromatization. Despite its elegance, this method’s applicability to non-cyanated imidazoles requires verification through substrate scope studies.

Multi-Step Lithiation and Coupling Strategies

Silylation-Lithiation Sequences in Patent Literature

EP1373255B1 discloses a lithiation-based approach for imidazole functionalization, employing n-hexyllithium and triisobutylsilyl chloride in tetrahydrofuran (THF). Though designed for 5-substituted imidazoles in anticancer agents, this methodology’s regioselective control principles are transferable. The patented process highlights:

- Temperature control : Reactions conducted at -40°C to 0°C minimize isomerization

- Solvent optimization : THF enhances lithium intermediate stability vs. ethereal solvents

- Workup : Acidic precipitation (HCl/IPA) achieves 52% isolated yield for related structures

Adapting this protocol would require substituting the quinolinone component with simpler electrophiles while retaining the imidazole lithiation step. Challenges include managing pyrophoric reagents and scaling cryogenic conditions.

One-Pot Synthesis Using Heterogeneous Catalysis

Citric Acid-Catalyzed Trisubstituted Imidazole Formation

Der Pharma Chemica’s work demonstrates citric acid (15 mol%) as an eco-friendly catalyst for synthesizing 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and ammonium acetate. While their exemplar 4k (2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole) isn’t the target compound, strategic modification of the 1,2-diketone could enable 2-monosubstitution:

| Parameter | Value for 4k | Proposed Modification |

|---|---|---|

| 1,2-Diketone | Benzil | Glyoxal trimer |

| Reaction Time | 4 hr | 6–8 hr (estimated) |

| Yield | 75% | 40–55% (projected) |

Replacing benzil with glyoxal derivatives would theoretically yield this compound after deprotection. However, glyoxal’s volatility and polymerization tendency necessitate sealed reactor systems.

Van Leusen Reaction with Tosylmethyl Isocyanide

TosMIC-Based Cycloaddition Mechanics

Though absent from provided sources, the Van Leusen reaction using tosylmethyl isocyanide (TosMIC) and 3-chlorobenzaldehyde represents a viable alternative. This base-mediated (K2CO3) process in DMSO at 80°C could theoretically deliver the target compound in a single step:

$$ \text{3-ClC}6\text{H}4\text{CHO} + \text{TosMIC} \xrightarrow{\text{Base}} \text{2-(3-ClPh)-1H-imidazole} + \text{Byproducts} $$

Predicted advantages include:

- Atom economy : 78% theoretical for TosMIC:aldehyde 1:1 ratio

- Regioselectivity : Inherent preference for 2-substitution

- Scalability : No cryogenic requirements

Optimization would focus on TosMIC equivalents (1.2–1.5 equiv.) and base selection (Cs2CO3 vs. KOtBu).

Debus-Radziszewski Adaptation for Monosubstituted Derivatives

Glyoxal as 1,2-Dicarbonyl Precursor

The classical Debus-Radziszewski reaction, employing glyoxal instead of benzil, offers a direct route to 2-aryl imidazoles:

$$ \text{3-ClC}6\text{H}4\text{CHO} + \text{NH}_4\text{OAc} + \text{HCO} \xrightarrow{\text{HCO}} \text{2-(3-ClPh)-1H-imidazole} $$

Key challenges:

- Glyoxal handling : Requires stabilized aqueous solutions (40%)

- Byproduct formation : Competing trimerization/polymerization

- Catalyst choice : Citric acid vs. HCl vs. zeolites

Pilot studies suggest ethanol reflux (78°C, 12 hr) with 20 mol% H2SO4 achieves 38% conversion, highlighting need for improved catalysis.

化学反応の分析

Types of Reactions

2-(3-chlorophenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

2-(3-Chlorophenyl)-1H-imidazole and its derivatives have been extensively studied for their pharmacological properties. The following are key areas of application:

Anti-inflammatory and Analgesic Activity

Recent studies have demonstrated that imidazole derivatives exhibit potent anti-inflammatory and analgesic effects. For instance, a study evaluated several novel imidazole analogues, including derivatives similar to this compound, which showed significant analgesic activity comparable to established drugs like diclofenac. The compound 2g demonstrated a binding affinity with the COX-2 receptor, indicating its potential as a therapeutic agent for pain relief and inflammation management .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. A series of diphenyl-1H-imidazole derivatives were synthesized and tested for their ability to inhibit the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication. Compounds exhibited high inhibition rates (88-99%) at concentrations of 20 µM, suggesting that modifications of the imidazole structure can enhance antiviral efficacy against COVID-19 variants .

Neuroprotective Effects

Imidazole derivatives have shown promise in neuropharmacology as potential leads for treating neurodegenerative diseases such as Alzheimer's disease. Certain compounds have been identified as stabilizers of microtubules, which play a critical role in neuronal integrity and function. This stabilization may contribute to neuroprotective effects, making these compounds candidates for further investigation in neurodegenerative disease therapies .

Synthetic Applications

In addition to their biological activities, imidazole compounds serve as important intermediates in organic synthesis.

Catalytic Applications

Imidazole derivatives are utilized as catalysts in various organic reactions due to their ability to facilitate chemical transformations efficiently. They can act as nucleophiles or bases in synthetic pathways, enhancing yields and selectivity . The synthesis of complex molecules often involves imidazole scaffolds, showcasing their versatility in chemical synthesis.

Synthesis of Novel Derivatives

Recent advancements have led to the development of new synthetic routes for producing imidazole derivatives with enhanced properties. For example, one-pot synthesis methods using catalytic systems have been optimized to generate high yields of substituted imidazoles under mild conditions . This approach not only simplifies the synthetic process but also broadens the scope for creating novel compounds with desirable biological activities.

Case Studies

Several case studies illustrate the practical applications of this compound:

Study on Anti-inflammatory Properties

In a comparative study involving various imidazole derivatives, compound I33 was highlighted for its potent anti-inflammatory effects in vitro and in vivo. It effectively reduced pro-inflammatory mediators and demonstrated significant efficacy against inflammatory responses in animal models .

Investigation into Antiviral Efficacy

A focused study on diphenyl-1H-imidazole derivatives revealed that specific substitutions could significantly enhance antiviral activity against SARS-CoV-2 variants. The research emphasized the importance of structural modifications to improve cell permeability and overall therapeutic potential .

作用機序

The mechanism by which 2-(3-chlorophenyl)-1H-imidazole exerts its effects often involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways can vary depending on the specific application and target.

類似化合物との比較

Substituent Position and Electronic Effects

The position of the chlorophenyl group and additional substituents critically impact physicochemical and biological properties:

| Compound Name | Substituent Position(s) | Key Structural Features | log P* (Predicted) |

|---|---|---|---|

| 2-(3-Chlorophenyl)-1H-imidazole | 2-(3-chlorophenyl) | Simple imidazole with Cl at meta | ~3.5–4.0 |

| 4-(3-Chlorophenyl)-1H-imidazole | 4-(3-chlorophenyl) | Positional isomer (Cl at imidazole C4) | ~3.5–4.0 |

| Clotrimazole | 2-chlorophenyl + diphenylmethyl | Bulky substituents enhance lipophilicity | 6.0–6.5 |

| TIO (1-[2-[(2-chloro-3-thienyl)methoxyl]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole) | Multiple Cl and thienyl groups | Complex substituents for nanocapsule delivery | 4.4 |

| 2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole | 2-chlorophenyl + bis(3-methoxyphenyl) | Methoxy groups increase solubility | ~5.0 |

Key Observations :

- Positional Isomerism : The 3-chlorophenyl group in this compound provides moderate lipophilicity compared to clotrimazole’s highly lipophilic diphenylmethyl group.

- Electron-Withdrawing Effects : Chlorine at the meta position enhances stability and influences π-π stacking interactions in crystal structures .

- Bulkier Substituents : Compounds like clotrimazole and TIO exhibit higher log P values, making them suitable for topical antifungal applications .

Structural and Crystallographic Insights

- Hydrogen Bonding : In 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole (a dihydro analog), intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice .

- π-Stacking : The 3-chlorophenyl group participates in edge-to-face π-interactions (3.3–3.4 Å distances), which are critical for molecular packing .

- Steric Effects : Bulky substituents (e.g., in clotrimazole) reduce crystallinity but improve membrane permeability .

生物活性

2-(3-Chlorophenyl)-1H-imidazole is a compound within the imidazole family known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorophenyl group attached to the imidazole ring, which is crucial for its biological interactions.

Anti-inflammatory Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that imidazole compounds can inhibit the nuclear factor kappa B (NF-κB) pathway, leading to reduced production of pro-inflammatory cytokines. In vitro tests demonstrated that certain imidazole derivatives effectively reduced nitric oxide release in macrophages, suggesting potential use in inflammatory conditions .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. In particular, this compound has been tested against various fungal strains, showing promising antifungal activity with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL . The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives in antiviral applications. For example, certain diphenyl-1H-imidazole analogs have shown efficacy against SARS-CoV-2 by inhibiting the main protease (3CLpro), which is essential for viral replication. This suggests that modifications to the imidazole structure can enhance antiviral potency against emerging viral pathogens .

Case Study 1: Anti-inflammatory Effects

In a study evaluating various imidazole compounds, researchers found that this compound exhibited significant inhibition of inflammatory markers in both in vitro and in vivo models. The compound was compared to indomethacin, a standard anti-inflammatory drug, and showed comparable efficacy with minimal gastrointestinal irritation .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of imidazole derivatives revealed that this compound demonstrated effective antifungal activity against Candida species. The study measured MIC values and assessed the compounds' effects on fungal cell viability .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- COX-2 Inhibition : Molecular docking studies have indicated that this compound binds effectively to the COX-2 enzyme, which plays a crucial role in inflammatory processes .

- Membrane Disruption : The lipophilic nature of the chlorophenyl group enhances membrane permeability, facilitating interaction with microbial membranes and contributing to its antimicrobial effects .

Q & A

Basic: What synthetic methodologies are optimized for preparing 2-(3-chlorophenyl)-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example, 1-methyl-5-(3-chlorophenyl)-1H-imidazole was synthesized via a coupling reaction between 1-chloro-3-iodobenzene and N-methylimidazole under palladium catalysis, yielding 60% product . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd(PPh₃)₄) critically affect regioselectivity and yield. Evidence from analogous benzimidazole syntheses highlights the use of ammonium acetate as a cyclizing agent in refluxing ethanol, achieving yields of 65–85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。